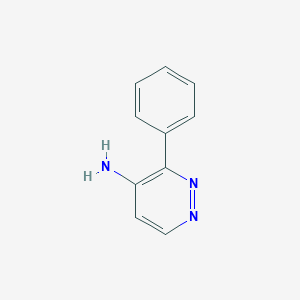

3-Phenylpyridazin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-7-12-13-10(9)8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMZWEXKGOJZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517249 | |

| Record name | 3-Phenylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85156-25-8 | |

| Record name | 3-Phenylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Phenylpyridazin 4 Amine

Reactivity Profile of the Pyridazine (B1198779) Nitrogen Atoms

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits a unique electronic distribution that influences its reactivity. thieme-connect.deontosight.ai The nitrogen atoms, being more electronegative than carbon, create a π-deficient system, making the ring susceptible to nucleophilic attack. thieme-connect.de In the case of 3-phenylpyridazin-4-amine, the reactivity of the pyridazine nitrogens is a key aspect of its chemical behavior.

Pyridazin-4-amines are known to predominantly undergo N1-alkylation. thieme-connect.de This preference can be attributed to the electronic effects of the substituents. The amino group at position 4 and the phenyl group at position 3 modulate the electron density of the ring, directing alkylating agents to the N1 position. N-oxidation of the pyridazine ring is another important transformation, typically achieved using peroxyacids. thieme-connect.de This reaction can lead to the formation of N-oxides, which can alter the chemical properties of the pyridazine nucleus and open up new synthetic routes. thieme-connect.de

Transformations of the Amine Functionality at Position 4

The amine group at the 4-position of this compound is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

Acylation of the amino group is a common reaction, readily achieved with reagents like anhydrides or acyl chlorides. nih.govmdpi.com For instance, reaction with suitable anhydrides in pyridine (B92270) can yield the corresponding N-acylated products. nih.govmdpi.com The amino group can also undergo coupling reactions. A notable example is the copper(II) acetate-mediated coupling with R-phenylboronic acids, which furnishes N-phenyl derivatives. nih.govsemanticscholar.org

Furthermore, the amine can be transformed into other nitrogen-containing functionalities. Diazotization of 3-aminopyridazine (B1208633) derivatives can lead to the formation of stable diazonium salts, which are versatile intermediates for further synthetic manipulations. semanticscholar.org These salts can undergo "ring switching" transformations or dediazonation depending on the reaction conditions. semanticscholar.org The amino group can also be converted into a urea (B33335) functionality through treatment with reagents like triphosgene. nih.gov

Below is a table summarizing some key transformations of the amine functionality:

| Reagent(s) | Product Type | Reference(s) |

| Suitable anhydride (B1165640), pyridine | N-Acylated derivative | nih.govmdpi.com |

| R-phenylboronic acid, Copper(II) acetate, triethylamine | N-Phenyl derivative | nih.govsemanticscholar.org |

| Triphosgene, ammonia (B1221849) | Urea derivative | nih.gov |

| Diazotizing agents | Diazonium salt | semanticscholar.org |

Reactions Involving the Phenyl Substituent at Position 3

The phenyl group at the 3-position of the pyridazine ring provides another handle for synthetic modification. While the pyridazine ring itself is electron-deficient, the attached phenyl ring can undergo typical electrophilic substitution reactions, although its reactivity might be influenced by the pyridazine moiety. smolecule.com

The functionalization of the phenyl group can be a strategic approach to introduce further diversity into the this compound scaffold. For instance, if the phenyl group contains a cyano substituent, it can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride and subsequently acylated to form amides. nih.govsemanticscholar.org This demonstrates how modifications on the phenyl ring can lead to a variety of derivatives with potentially interesting properties.

Exploration of Novel Reaction Pathways and Derivatives

The unique structural features of this compound and its derivatives have spurred the exploration of novel reaction pathways to synthesize new heterocyclic systems. For example, derivatives of 3-aminopyridazine can be used as building blocks for the synthesis of fused heterocyclic compounds like pyrimido[1,2-b]pyridazines and 1-(pyridazin-3-yl)-1H-1,2,3-triazoles. semanticscholar.org

The reaction of 4-amino-5-arylmethylidene-3-phenyl-pyridazin-6-ones with various nucleophiles has been shown to lead to unexpected products, including aziridines, triazoles, benzothiazoles, and benzimidazoles, highlighting the potential for discovering new reaction pathways. researchgate.net The synthesis of novel pyridazin-3-one derivatives with thiosemicarbazide (B42300) side chains and their cyclized versions has also been reported, leading to compounds with interesting biological activities. nih.gov

The following table showcases some of the novel derivatives synthesized from pyridazine precursors:

| Starting Material | Reagents | Product | Reference |

| 3-Aminopyridazine derivatives | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 4H-Pyrimido[1,2-b]pyridazin-4-ones | semanticscholar.org |

| 4-Amino-5-arylmethylidene-3-phenyl-pyridazin-6-ones | Various nucleophiles | Aziridines, triazoles, benzothiazoles, benzimidazoles | researchgate.net |

| Pyridazin-3-one derivatives | Isothiocyanates | Pyridazin-3-one tethered thiosemicarbazides | nih.gov |

| 3-Chloro-6-phenyl pyridazines | Hydrazine (B178648) hydrate (B1144303) | 6-Phenylpyridazin-3-yl hydrazines | acs.orgnih.gov |

Detailed Mechanistic Studies of Key Reactions

A deeper understanding of the reactivity of this compound and its derivatives requires detailed mechanistic investigations, including kinetic and thermodynamic studies, as well as the identification and characterization of reaction intermediates.

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the provided search results, the general principles of heterocyclic chemistry apply. The rates of nucleophilic substitution reactions on the pyridazine ring are influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents. thieme-connect.de For instance, the preference for N1-alkylation in pyridazin-4-amines suggests a lower activation energy for this pathway compared to alkylation at other positions. thieme-connect.de Further computational and experimental studies would be necessary to quantify the kinetic and thermodynamic parameters for specific reactions.

Intermediate Identification and Characterization

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. In the synthesis of fused heterocyclic systems from 3-aminopyridazine derivatives, diazonium salts have been isolated and characterized as key intermediates. semanticscholar.org In the reaction of 4-amino-5-arylmethylidene-3-phenyl-pyridazin-6-ones, the formation of unexpected products suggests the involvement of complex intermediates that warrant further investigation. researchgate.net Spectroscopic techniques such as NMR and mass spectrometry are invaluable tools for identifying and characterizing these transient species.

Advanced Spectroscopic and Analytical Characterization of 3 Phenylpyridazin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 3-Phenylpyridazin-4-amine, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional techniques, are indispensable for unambiguous structural assignment.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions within a molecule. acdlabs.comlibretexts.org In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the protons of the pyridazine (B1198779) ring, the phenyl substituent, and the amine group are observed.

The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. acdlabs.com Protons on the pyridazine ring typically appear as doublets or multiplets, with their specific shifts and coupling constants (J) being dependent on the substitution pattern. For instance, in related pyridazine structures, the proton at position 5 of the pyridazine ring can appear downfield due to the anisotropic effect of the neighboring phenyl ring. acs.org The protons of the phenyl group usually resonate in the aromatic region, typically between 7.0 and 8.5 ppm, often as a complex multiplet. semanticscholar.org The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. acs.org The integral of each peak corresponds to the number of protons it represents. acdlabs.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Analog

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-7.2 | m | 5H | Phenyl-H |

| ~7.9 | d | 1H | Pyridazine-H |

| ~7.5 | d | 1H | Pyridazine-H |

| ~5.0 | br s | 2H | NH₂ |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual values can vary based on the specific derivative and solvent used.

Carbon (¹³C) NMR Spectral Analysis

Carbon-¹³ NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.orgyoutube.com In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. libretexts.org

The chemical shifts of the carbon atoms are highly indicative of their chemical environment. libretexts.org The carbons of the phenyl ring typically appear in the range of 120-140 ppm. researchgate.net The carbon atoms of the pyridazine ring resonate at distinct chemical shifts, influenced by the nitrogen atoms and the phenyl and amine substituents. The carbon atom bearing the amino group (C4) and the carbon attached to the phenyl group (C3) will have characteristic chemical shifts. Carbons in carbonyl groups, if present in a derivative, would appear significantly downfield (170-220 ppm). youtube.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| Phenyl C | 120 - 140 |

| Pyridazine C3 | 145 - 160 |

| Pyridazine C4 | 150 - 165 |

| Pyridazine C5 | 125 - 140 |

| Pyridazine C6 | 130 - 145 |

Note: These are predicted ranges. Experimental values can differ.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To overcome the limitations of one-dimensional NMR and to definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.ptwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would show cross-peaks between adjacent protons on the pyridazine ring and within the phenyl ring, aiding in the assignment of these spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. wikipedia.org This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt HMBC is particularly powerful for establishing the connectivity between different parts of the molecule, for example, showing the correlation between the protons of the phenyl ring and the C3 carbon of the pyridazine ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rsc.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:

N-H Stretching: The amino group (NH₂) typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretches. acs.orgmdpi.com

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridazine rings are expected to appear above 3000 cm⁻¹. tandfonline.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine and phenyl rings will appear in the 1650-1450 cm⁻¹ region. semanticscholar.org

N-H Bending: The bending vibration of the amino group is typically observed around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration for the C-N bond of the amine group usually appears in the 1350-1250 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Aromatic C-H Stretch | > 3000 |

| C=N, C=C Stretch (ring) | 1650 - 1450 |

| N-H Bend | 1650 - 1580 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com

In the Raman spectrum of this compound, one would expect to observe:

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl and pyridazine rings often give rise to strong and sharp bands in the Raman spectrum. americanpharmaceuticalreview.com

C-H Vibrations: Aromatic C-H stretching vibrations are also observable. americanpharmaceuticalreview.com

NH₂ Torsional Vibration: The torsional vibration of the NH₃⁺ group in amino acids, a related functional group, has been studied by Raman spectroscopy and is sensitive to hydrogen bonding. mdpi.com Similar sensitivity may be observed for the NH₂ group in this compound.

Functional Group Vibrations: While some functional group vibrations are active in both IR and Raman, their relative intensities can differ significantly, providing complementary information. libretexts.org For instance, the symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation and the study of intermolecular interactions. americanpharmaceuticalreview.com

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of pyridazine derivatives due to its suitability for polar and thermally labile molecules. In ESI-MS analysis, the compound is typically protonated, forming a pseudomolecular ion peak [M+H]⁺. This peak is often the most predominant in the mass spectrum, providing a direct confirmation of the molecular weight. nih.govsemanticscholar.org

The fragmentation pattern observed in ESI-MS/MS experiments offers significant insight into the compound's structure. Collision-induced dissociation (CID) of the parent ion generates a series of fragment ions. researchgate.net For pyridazinone derivatives, common fragmentation pathways include the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO), and cleavage of the pyridazine ring or its substituents. scielo.br For example, in the analysis of related pyridazinone structures, consecutive losses of water have been observed, indicating the presence of hydroxyl groups. scielo.br The specific fragmentation pattern is diagnostic and allows for detailed structural confirmation. researchgate.net

Table 1: Representative ESI-MS Data for Pyridazinone Derivatives

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| N-(4-Bromophenyl)-2-[5-methyl-6-oxo-3-phenylpyridazin-1(6H)-yl]acetamide | 398/400 [M+H]⁺ | Not specified | ESI+ | nih.gov |

| N-(4-Fluoro phenyl)-2-[5-methyl-6-oxo-3-phenylpyridazin-1(6H)-yl]acetamide | 338 [M+H]⁺ | Not specified | ESI+ | nih.gov |

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | 297.1030 [M+H]⁺ | Not specified | ESI+ | mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a molecular formula that distinguishes between compounds with the same nominal mass. mdpi.comsemanticscholar.org

For pyridazine derivatives, HRMS data is presented as a comparison between the calculated exact mass for a proposed molecular formula and the experimentally found mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the assigned structure. mdpi.comdtu.dk This level of accuracy is critical in synthetic chemistry to confirm the identity of newly synthesized molecules and rule out alternative structures. mdpi.commdpi.com

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyridazine Analogs

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Technique | Source |

|---|---|---|---|---|---|

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃ClN₂O | 297.0715 | 297.1030 | ESI-HRMS | mdpi.com |

| 2-(5-(4-fluorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | C₁₉H₁₅FN₂O₃ | 339.1101 | 339.1997 | HRMS | mdpi.com |

| 6-Acety-4-(4-nitrophenyl)l-2-phenylpyridazin-3-(2H)-one | C₁₈H₁₃N₃O₄ | 335.0900 | 335.0901 | HRMS (EI) | mdpi.com |

Other Spectroscopic and Analytical Techniques for Structural Elucidation

Beyond mass spectrometry, a variety of other analytical methods are essential for a complete structural characterization of this compound and its analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems and chromophores, such as the phenyl and pyridazine rings. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

In the study of pyridazinone derivatives, UV-Vis spectroscopy is often used to monitor the formation of products during a chemical reaction. nih.govsemanticscholar.org For instance, the formation of various pyridazinone derivatives has been monitored by measuring UV absorbance at wavelengths such as 254 nm and 281 nm. nih.govsemanticscholar.org Changes in the UV-Vis spectrum, such as a shift in λmax or a change in absorbance intensity, can indicate the development of a complex between the compound and other substances, for example, with metal ions in corrosion studies. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For pyridazine-based compounds, X-ray analysis has shown that the molecule is often not planar. For example, in the crystal structure of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the phenyl and pyridazine rings are twisted relative to each other, with a significant dihedral angle between them. researchgate.net The analysis also reveals intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate how the molecules pack together in the crystal lattice. researchgate.net These interactions are crucial for understanding the supramolecular chemistry of the compound.

Table 3: Crystallographic Data for a Representative Pyridazinone Derivative

| Parameter | Value | Source |

|---|---|---|

| Compound Name | 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | researchgate.net |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O | researchgate.net |

| Crystal System | Not Specified | |

| Space Group | Not Specified | |

| Key Dihedral Angle (Phenyl-Pyridazine) | 29.96 (2)° | researchgate.net |

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. nih.govcore.ac.uk By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and products can be visualized, often under UV light (at 254 nm). nih.govthieme-connect.de

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for the separation, quantification, and purification of compounds. google.com For pyridazine derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govresearchgate.net The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component. researchgate.net HPLC can be coupled with UV lcms.cz or mass spectrometry (LC-MS) detectors nih.govnih.gov to provide both retention time and structural information in a single analysis. This combination is highly effective for identifying and quantifying active ingredients as well as impurities in a sample. lcms.cz

Table 4: Chromatographic Methods for Pyridazinone Analysis

| Technique | Application | Stationary Phase | Mobile Phase Example | Detection | Source |

|---|---|---|---|---|---|

| TLC | Reaction Monitoring, Purity Check | Silica Gel 60 F-254 | Not Specified | UV (254 nm) | nih.govcore.ac.uk |

| HPLC | Purity Assessment, Separation | C18 Reversed-Phase | Acetonitrile/Water | UV, Mass Spec | nih.govresearchgate.net |

Computational and Theoretical Investigations of 3 Phenylpyridazin 4 Amine Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations specifically for 3-Phenylpyridazin-4-amine are not extensively documented in the available literature. While the following theoretical methods are standard in computational chemistry, their direct application to this compound is not reported.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies focused solely on the electronic structure and reactivity of this compound were identified in the reviewed literature. DFT is a powerful computational method used to investigate the electronic properties of molecules, providing insights into optimized geometry, vibrational frequencies, and various reactivity descriptors. mdpi.comresearchgate.netmdpi.com Although DFT has been applied to a wide range of heterocyclic compounds, including other pyridazine (B1198779) and aminopyridine derivatives, dedicated research on this compound is lacking. mdpi.comdntb.gov.ua

HOMO-LUMO Analysis and Molecular Orbital Theory

A specific HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analysis for this compound is not available in the public domain. This type of analysis, grounded in molecular orbital theory, is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and polarizability. nih.govscirp.orgnih.gov While such analyses have been performed for other nitrogen-containing heterocycles, the frontier molecular orbitals of this compound have not been specifically calculated and reported. nih.govresearchgate.netresearchgate.net

Electrostatic Potential (ESP) Mapping

Specific Electrostatic Potential (ESP) maps for this compound have not been published. ESP mapping is a valuable computational tool that illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is vital for predicting how a molecule will interact with other chemical species. While the principles of ESP mapping are well-established and applied to many related compounds, a visual and quantitative analysis for this compound is absent from the literature. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulation studies for this compound are not found in the reviewed scientific literature. These computational techniques are essential for understanding the dynamic behavior and interaction potential of molecules.

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis or energy landscapes of this compound. Such studies are used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This information is critical for understanding its structural flexibility and how its shape might influence its interactions. While conformational analysis has been applied to other complex heterocyclic systems, including piperidones and benzazepinones as isosteres of phenylalanine, similar work on this compound has not been reported. nih.gov

Intermolecular Interaction Studies

While the principles of intermolecular interactions are fundamental to chemistry, specific studies detailing the hydrogen bonding networks or docking of this compound to theoretical binding sites are not documented. Research in this area typically involves molecular docking simulations to predict the binding orientation and affinity of a molecule to a target, such as a protein active site. nih.govresearchgate.netnih.gov Studies have been conducted on derivatives like 4-amino pyridazin-3(2H)-ones to explore their potential as inhibitors for specific proteins. nih.govuel.ac.ukresearchgate.net However, these findings are specific to the pyridazinone scaffold and cannot be directly applied to this compound.

Theoretical Prediction of Chemical Behavior and Reaction Pathways

The chemical behavior of this compound is governed by the electronic interplay between the pyridazine ring, the phenyl substituent, and the amine group. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from theoretical investigations of analogous pyridazine structures.

Density Functional Theory (DFT) is a common method used to investigate the electronic structure and reactivity of such molecules. nih.gov Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in predicting the molecule's reactivity.

HOMO and LUMO Analysis : The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating susceptibility to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridazine ring. The LUMO signifies the region most likely to accept electrons, indicating sites for nucleophilic attack. The distribution of these frontier orbitals dictates the molecule's role in chemical reactions. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. In this compound, the nitrogen atoms of the pyridazine ring and the amino group are expected to be regions of negative electrostatic potential, making them likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and certain positions on the rings would exhibit positive potential.

Reaction Pathways : Based on its structure, this compound can be predicted to undergo several types of reactions:

Electrophilic Substitution : The phenyl ring and the pyridazine ring can undergo electrophilic substitution. The directing effects of the amino group and the pyridazine moiety will influence the position of substitution.

N-Alkylation and N-Acylation : The primary amine at the 4-position is a nucleophilic site and is expected to readily react with alkylating and acylating agents.

Diazotization : The 4-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Computational studies on related 4-amino-pyridazin-3(2H)-one scaffolds have been used to guide the optimization of structures for specific biological targets, demonstrating the utility of these theoretical predictions in chemical research. researchgate.net

In Silico Absorption, Distribution, and Metabolism Prediction Methodologies

The predicted ADME properties for a molecule with the structure of this compound are often evaluated based on widely accepted guidelines, such as Lipinski's Rule of Five, to estimate its drug-likeness.

Below is an interactive table summarizing the likely in silico ADME profile for this compound, based on general computational models.

| ADME Property | Predicted Parameter | Predicted Value/Outcome | Significance |

| Absorption | Molecular Weight | Approx. 185.21 g/mol | Conforms to Lipinski's Rule (< 500), suggesting good potential for absorption. |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be between 1.5 and 2.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability. | |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. mdpi.com | |

| Caco-2 Permeability | Moderate to High | Suggests good potential to cross the intestinal epithelial barrier. frontiersin.org | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Possible | Molecules of this size and lipophilicity may cross the BBB. |

| P-glycoprotein Substrate | Likely No | May not be actively pumped out of cells by P-glycoprotein, which can improve bioavailability. frontiersin.org | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential inhibitor of some CYP isozymes | May interact with the metabolism of other drugs. Pyridazine-containing compounds have been studied for their interaction with CYP enzymes. |

| Excretion | Route of Elimination | Likely renal excretion | Polar metabolites are typically cleared by the kidneys. |

It is important to note that these are theoretical predictions and require experimental validation. Computational ADME/Tox profiling is a valuable tool for prioritizing compounds for further investigation. nih.gov Studies on related pyridazinone derivatives have utilized in silico ADMET calculations to identify candidates with favorable pharmacokinetic profiles for further development. researchgate.net

Derivatization and Scaffold Applications of 3 Phenylpyridazin 4 Amine in Chemical Synthesis

Design and Synthesis of Novel 3-Phenylpyridazin-4-amine Derivatives and Analogs

The synthesis of novel derivatives and analogs of this compound is an active area of research, driven by the quest for new chemical entities with tailored properties. The core structure of this compound provides several reactive sites that can be chemically modified. These include the amino group, the phenyl ring, and the pyridazine (B1198779) ring itself.

A common synthetic strategy involves the reaction of a precursor, such as 3-chloro-6-phenylpyridazine, with various amines to introduce different substituents at the 4-position. For instance, the reaction with butylamine (B146782) yields N-Butyl-3-chloro-6-phenylpyridazin-4-amine. This reaction is typically performed in an organic solvent like ethanol (B145695) or methanol (B129727) at elevated temperatures to ensure a good yield.

Further modifications can be achieved through various organic reactions. The amino group at the 4-position can undergo acylation, alkylation, and other nucleophilic reactions. cymitquimica.com The phenyl group at the 3-position can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Additionally, the pyridazine ring itself can be functionalized. For example, oxidation reactions using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can lead to the formation of N-oxide derivatives. Reduction of a chloro-substituted pyridazine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

The synthesis of more complex analogs often involves multi-step reaction sequences. For example, starting from 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, a series of analogs were synthesized by modifying four different parts of the molecule. acs.org These modifications included introducing a lipophilic group at the C-5 position of the pyridazine ring and substituting the C-6 phenyl group. acs.org Another approach involves the reaction of 3-aminopyridazine (B1208633) derivatives with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to form substituted 3-benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org

The following table summarizes some examples of synthesized derivatives and the key reactions involved:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-chloro-6-phenylpyridazine | Butylamine | N-Butyl-3-chloro-6-phenylpyridazin-4-amine | Nucleophilic Aromatic Substitution |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Various | Analogs with modified pyridazine and phenyl rings | Multi-step synthesis |

| 3-aminopyridazine derivatives | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | Substituted 3-benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines | Cyclocondensation |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-chloropyridazine (B74176) derivative | Chlorination |

| 3-chloro-6-substituted phenyl pyridazines | Hydrazine (B178648) hydrate (B1144303) | 6-substituted phenylpyridazin-3-yl hydrazines | Nucleophilic Substitution |

Exploration of Structure-Function Relationships in Chemical Systems and Materials (excluding biological context)

Understanding the relationship between the molecular structure of this compound derivatives and their chemical and physical properties is crucial for designing new materials and functional chemical systems. The systematic modification of the this compound scaffold allows for the fine-tuning of properties such as lipophilicity, electronic character, and conformational rigidity.

The introduction of different substituents can significantly impact the molecule's behavior. For example, the phenyl group at the C-6 position enhances the lipophilicity of the compound. cymitquimica.com Structural modifications on the pyridazine ring, such as the introduction of a lipophilic environment at the C-5 position, have been shown to be favorable for certain chemical interactions. acs.org

The conformation of the molecule can also be controlled through strategic substitutions. For instance, pyridazine-based molecules have been designed to have a rigid conformation through the formation of intramolecular hydrogen bonds. nih.gov The pyridazine ring itself, being a π-deficient aromatic system, influences the electronic properties of the molecule and can participate in various non-covalent interactions. researchgate.net

The following table highlights how specific structural modifications can influence the chemical properties of this compound derivatives:

| Structural Modification | Effect on Chemical/Physical Properties |

| Addition of a phenyl group at C-6 | Increased lipophilicity. cymitquimica.com |

| Introduction of a lipophilic group at C-5 of the pyridazine ring | Favorable for specific chemical interactions. acs.org |

| Strategic placement of amide groups | Can induce rigid conformations through intramolecular hydrogen bonding. nih.gov |

| Presence of the π-deficient pyridazine ring | Influences electronic properties and potential for non-covalent interactions. researchgate.net |

Combinatorial Chemistry and Library Generation Strategies Based on the Pyridazine Scaffold

The pyridazine scaffold, including that of this compound, is well-suited for combinatorial chemistry approaches to generate large libraries of diverse compounds. u-strasbg.frijpsonline.com These libraries are valuable for screening and identifying molecules with desired chemical properties. The "Scaffold-Linker-Functional Group" (SLF) approach is one such strategy where a conserved scaffold, a variable linker, and a variable functional group are combinatorially assembled. u-strasbg.fr This method allows for the creation of a focused library with maximized diversity while keeping the library size manageable. u-strasbg.fr

The synthesis of these libraries often employs solid-phase or solution-phase techniques. In solid-phase synthesis, the pyridazine scaffold can be attached to a resin, and subsequent reactions are carried out to introduce diversity. The "split and mix" method is a common technique in solid-phase synthesis that allows for the creation of all possible combinations of building blocks. ijpsonline.com

Utilization as a Synthetic Building Block for Complex Organic Molecules

The inherent reactivity and functional group handles of this compound and its derivatives make them valuable building blocks in the synthesis of more complex organic molecules. cymitquimica.commdpi.com The pyridazine ring can be readily functionalized, allowing for its incorporation into larger molecular frameworks. mdpi.com

For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be converted into various derivatives, including chloropyridazines and pyridazinethiones, which can then be used in subsequent reactions to build more elaborate structures. mdpi.com The 3-chloropyridazine derivative can react with hydrazine hydrate to form a hydrazinylpyridazine, which is a versatile intermediate for creating fused heterocyclic systems like pyridazinotriazines. mdpi.com

The amino group of 3-aminopyridazines can react with electrophiles to construct fused ring systems. For example, reaction with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate leads to the formation of 4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org These fused systems represent a significant increase in molecular complexity and can serve as scaffolds for further chemical exploration.

Chemical Scaffolds in Agrochemical Research and Development (focus on chemical synthesis and structure, not biological effects)

The pyridazine scaffold is a recognized "privileged structure" in agrochemical research, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. rjptonline.orgresearchgate.net The synthesis of pyridazine derivatives for potential agrochemical applications is an area of significant interest. rjptonline.orgresearchgate.net

The structural diversity that can be achieved through the derivatization of the pyridazine ring allows for the creation of a wide range of compounds for screening. rjptonline.org For example, 5-Chloro-6-Phenylpyridazin-3(2H)-one derivatives have been synthesized and evaluated for their chemical properties relevant to agrochemical applications. rjptonline.org The synthesis often involves the reaction of a substituted pyridazinone with various reagents to introduce different functional groups.

The general synthetic approach often starts with a core pyridazine structure which is then elaborated. For instance, 3,6-dichloropyridazine (B152260) can be reacted with various anilines to produce diphenylpyridazine analogs. rjptonline.org These synthetic strategies are aimed at creating novel chemical entities with potential applications in agriculture.

Application in Advanced Materials Science and Organic Electronics Research

The unique electronic and optical properties of pyridazine-containing molecules have led to their investigation in the field of advanced materials science and organic electronics. The π-deficient nature of the pyridazine ring can influence the electronic characteristics of materials, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) and other electronic devices.

Derivatives of this compound are being explored for their potential in developing new materials with specific optical or electronic properties. smolecule.combldpharm.com For example, dispirofluorene-indenofluorene derivatives, which are complex aromatic structures, have been synthesized for use in blue organic electroluminescent devices. nih.gov The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to construct the desired molecular architecture. nih.gov The ability to tune the electronic properties of these molecules through chemical modification of the pyridazine scaffold is a key advantage in this area of research.

Future Research Directions and Emerging Paradigms for 3 Phenylpyridazin 4 Amine Chemistry

Exploration of Unconventional Synthetic Routes and Catalytic Systems

While classical methods for pyridazine (B1198779) synthesis are well-established, future efforts will likely focus on developing more atom-economical, regioselective, and environmentally benign synthetic strategies. The exploration of unconventional routes, moving beyond traditional condensation reactions, is a key area of interest. This includes leveraging modern catalytic systems to construct the pyridazine core with high precision and efficiency.

Recent advances in heterocyclic synthesis provide a roadmap for future investigations into 3-Phenylpyridazin-4-amine. Methodologies such as metal-free, inverse-electron-demand aza-Diels–Alder reactions of 1,2,3-triazines with 1-propynylamines offer a highly regioselective route to 6-aryl-pyridazin-3-amines and could be adapted. organic-chemistry.orgorganic-chemistry.org Similarly, transition-metal catalysis, particularly with copper and palladium, has shown significant promise. Copper-promoted cyclizations of β,γ-unsaturated hydrazones and Cu(II)-catalyzed aerobic 6-endo-trig cyclizations are emerging as powerful tools for creating pyridazine and dihydropyridazine rings under mild conditions. organic-chemistry.org

Furthermore, catalyst systems promoting novel annulation strategies are being developed. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals and N-tosylhydrazones provides a versatile method for synthesizing trisubstituted pyridazines. organic-chemistry.org The Diaza-Wittig reaction has also been identified as a key step in strategies to access versatile pyridazine derivatives. core.ac.uk The application of these modern catalytic approaches could provide novel and more efficient pathways to this compound and its analogs, allowing for greater structural diversity and functionalization.

Table 1: Modern Synthetic Strategies for Pyridazine Ring Formation

| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Application for this compound |

|---|---|---|---|

| Inverse Electron Demand Diels-Alder | Lewis Acid or Metal-Free | High regioselectivity, functional group tolerance. organic-chemistry.orgrsc.org | Synthesis of functionalized phenyl-substituted pyridazines. |

| Aza-Diels-Alder Reaction | Metal-Free (Neutral Conditions) | Direct access to 6-aryl-pyridazin-3-amines from 1,2,3-triazines. organic-chemistry.org | A direct route to amino-substituted phenylpyridazines. |

| Copper-Catalyzed Cyclization | Cu(II) or Copper-Promoted | Mild conditions, good yields, high regioselectivity. organic-chemistry.org | Formation of the pyridazine core from acyclic precursors. |

| TBAI/K2S2O8-Promoted Annulation | TBAI/K2S2O8 | [4+2] annulation providing trisubstituted pyridazines. organic-chemistry.org | Introduction of diverse substituents onto the pyridazine ring. |

Advanced Mechanistic Elucidation of Complex Reactions and Rearrangements

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of pyridazines is crucial for optimizing existing methods and discovering new reactions. Future research will increasingly employ a combination of experimental techniques (like kinetic studies and isotopic labeling) and high-level computational chemistry to elucidate complex reaction pathways.

One area of particular interest is the study of rearrangements involving the pyridazine scaffold. For example, "ring-switching" transformations, such as the conversion of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-diazonium salts into 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles, represent complex mechanistic puzzles. semanticscholar.org Understanding the factors that control these rearrangements could allow chemists to harness them for the synthesis of novel, complex heterocyclic systems derived from a this compound starting point.

Moreover, elucidating the factors that control chemo- and regioselectivity in reactions with unsymmetrical precursors is essential. nih.gov Studies on how reaction conditions, such as temperature, catalysts, and solvent, can switch the preferential site of a nucleophilic attack will be critical for developing highly selective synthetic methods. nih.gov This advanced mechanistic insight will enable the rational design of reactions, minimizing byproduct formation and maximizing the yield of desired isomers.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of pyridazine synthesis with enabling technologies like flow chemistry and automated platforms represents a significant paradigm shift from traditional batch processing. researchgate.netumontreal.ca Continuous flow systems offer numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the ability to handle hazardous intermediates. researchgate.netsoci.org

For the synthesis of this compound and its derivatives, flow chemistry could be particularly advantageous. Many pyridazine syntheses involve energetic intermediates or exothermic reactions that are difficult to manage on a large scale in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat transfer, mitigating these risks. researchgate.net This technology has already been applied to the multi-step synthesis of related heterocyclic cores like imidazopyridazines. unimi.it

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new pyridazine derivatives by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. soci.orgunimi.it By systematically varying starting materials and reagents, these systems can quickly build a diverse collection of this compound analogs for biological screening or materials science applications.

Development of Next-Generation Computational Models for Pyridazine Systems

Computational chemistry is an indispensable tool in modern chemical research, and its application to pyridazine systems is set to become even more sophisticated. Current computational models, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of pyridazine derivatives. researchgate.net For instance, computational methods have been used to analyze the antioxidative properties of pyridazines and to simulate the electronic spectra of related azines like pyrazine (B50134). researchgate.netacs.org

Future research will focus on developing next-generation computational models with enhanced predictive power. These models will likely incorporate machine learning and artificial intelligence to predict reaction outcomes, screen for optimal catalysts, and design molecules with desired properties. Advanced models will also provide more accurate descriptions of complex phenomena, such as solvation effects and non-covalent interactions, which are critical for understanding the behavior of pyridazine systems in biological environments. acs.org For this compound, such models could predict its binding affinity to various protein targets, guide the design of more potent derivatives, and help elucidate complex reaction mechanisms at a level of detail unattainable through experiments alone.

Table 2: Evolution of Computational Models for Pyridazine Systems

| Model Generation | Typical Methods | Key Applications | Future Directions |

|---|---|---|---|

| Current | DFT (e.g., B3LYP), HF, MP2. researchgate.net | Calculation of ground-state properties, reaction energies, UV/Vis spectra, antioxidant potential. researchgate.netacs.org | Higher accuracy basis sets, implicit solvent models. |

| Next-Generation | AI/Machine Learning, Advanced Solvation Models, Quantum Dynamics | Prediction of reaction outcomes, catalyst screening, simulation of complex biological interactions, modeling of excited-state dynamics. | Integration with automated synthesis, real-time analysis of reaction mechanisms. |

Potential as a Chemical Probe for Fundamental Organic and Physical Chemical Processes

Beyond its role as a synthetic building block, the unique electronic and structural features of this compound make it a candidate for use as a chemical probe to study fundamental chemical processes. The pyridazine ring itself possesses distinct properties; for example, the C-3 hydrogen is calculated to be a more effective C-H bond donor than the corresponding hydrogens in pyridine (B92270) or pyrimidine (B1678525). nih.gov

The specific arrangement of functional groups in this compound—a phenyl ring capable of π-stacking, an amino group that can act as a hydrogen bond donor and acceptor, and the two pyridazine nitrogen atoms that are robust hydrogen bond acceptors—creates a multifaceted tool for probing non-covalent interactions. nih.gov This molecule could be used to:

Study π-stacking and cation-π interactions: The phenyl group's interaction with other aromatic systems or cations could be monitored spectroscopically.

Probe Hydrogen Bonding Networks: The amino group and pyridazine nitrogens can be used to investigate the structure and dynamics of hydrogen-bonding networks in complex solvents or within enzyme active sites.

Serve as a Spectroscopic Reporter: Changes in the local electronic environment could induce measurable shifts in the molecule's UV-Vis or fluorescence spectra, allowing it to report on processes like protein binding or changes in solvent polarity.

By systematically studying the behavior of this compound in various environments, researchers could gain valuable insights into the fundamental forces that govern molecular recognition and chemical reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenylpyridazin-4-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyridazine precursors. For example, multi-step syntheses often start with halogenated pyridazines, followed by Suzuki-Miyaura cross-coupling with phenylboronic acids to introduce the phenyl group. Reaction optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature (80–120°C) . Yield improvements (7–24% in analogous compounds) are achieved by varying aryl substituents and using microwave-assisted synthesis to reduce reaction times .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and amine functionality. For example, the pyridazine ring protons typically appear as doublets in δ 7.5–8.5 ppm, while the amine proton resonates as a broad singlet near δ 5.5 ppm . Elemental analysis (C, H, N) should align with theoretical values (±0.3%). High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods predict the biological activity or binding affinity of this compound derivatives?

- Methodological Answer : Perform 3D-QSAR modeling using software like Schrödinger or MOE to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) identifies key interactions, such as hydrogen bonding with the pyridazine nitrogen . Validate predictions with in vitro assays (IC₅₀ measurements) .

Q. What strategies resolve contradictory data in studies of this compound’s reactivity or biological effects?

- Methodological Answer : Apply meta-analysis tools to quantify heterogeneity across studies. Use Higgins’ I² statistic to assess inconsistency (% variation due to heterogeneity). For example, I² >50% indicates significant variability, prompting re-evaluation of variables like solvent purity or biological assay conditions (e.g., cell line differences) . Replicate experiments under standardized protocols to isolate confounding factors .

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Use directed ortho-metalation with LDA (lithium diisopropylamide) to selectively deprotonate the pyridazine ring at the 5-position. Protect the amine with Boc groups to prevent undesired side reactions. For electrophilic substitutions (e.g., nitration), employ mixed acid conditions (HNO₃/H₂SO₄) at 0°C to control reaction sites .

Q. What advanced analytical techniques are suited for studying degradation pathways of this compound under physiological conditions?

- Methodological Answer : Conduct LC-HRMS/MS in simulated gastric fluid (pH 1.2) or plasma to identify metabolites. Use isotopic labeling (e.g., ¹⁵N-amine) to trace degradation intermediates. Pair with DFT calculations (Gaussian 16) to predict bond cleavage energetics and validate degradation mechanisms .

Data and Experimental Design

Q. How should researchers design dose-response studies for this compound in cellular assays?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO ≤0.1%). Normalize data to cell viability (MTT assay) and apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Account for batch effects by repeating assays across multiple cell passages .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in derivatives of this compound?

- Methodological Answer : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation and external test sets. For categorical data (active/inactive), apply random forest classification to identify critical substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.